molecular formula C18H25N5O3S B2899956 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(4-(phenylsulfonyl)piperazin-1-yl)butan-1-one CAS No. 896087-22-2

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(4-(phenylsulfonyl)piperazin-1-yl)butan-1-one

Cat. No. B2899956
CAS RN: 896087-22-2
M. Wt: 391.49
InChI Key: HUMBREJNNVDYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(4-(phenylsulfonyl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C18H25N5O3S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(4-(phenylsulfonyl)piperazin-1-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(4-(phenylsulfonyl)piperazin-1-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds with the benzenesulfonyl piperazine and triazole moieties have been studied for their anticancer properties . They are known to induce apoptosis in cancer cells and inhibit tubulin polymerization, which is a promising mechanism for anticancer drugs . This compound could potentially be synthesized and screened for cytotoxic activity against various cancer cell lines.

Apoptosis Induction

The ability to induce apoptosis, or programmed cell death, is crucial in cancer treatment. Derivatives of this compound have been shown to induce apoptosis in breast cancer cells (BT-474), as evidenced by biological assays such as acridine orange/ethidium bromide staining . This suggests that the compound could be used to study apoptosis mechanisms in cancer cells.

Cell Cycle Arrest

Flow cytometric analysis has revealed that similar compounds can cause cell cycle arrest at the sub-G1 and G2/M phase . This is significant because disrupting the cell cycle can prevent cancer cells from proliferating, making it a valuable research application for this compound.

Drug-Like Properties and Molecular Modelling

In silico studies suggest that sulfonyl piperazine-integrated triazole conjugates possess drug-like properties. Molecular modelling studies have shown that these compounds can bind to the colchicine binding site of tubulin . This compound could be used to further explore drug design and molecular interactions in silico.

Antimicrobial Activity

Imidazole and triazole derivatives exhibit a broad range of biological activities, including antimicrobial properties . Research into the antimicrobial potential of this compound could lead to the development of new antibacterial and antifungal agents.

Tuberculosis Treatment

Compounds with structural similarities have been evaluated for their anti-tubercular potential against Mycobacterium tuberculosis . This compound could be synthesized and tested for its efficacy in treating tuberculosis.

Chemotherapeutic Value

Heterocyclic compounds like this one are known for their high chemotherapeutic values. They can act as a remedy for the development of novel drugs to treat infectious diseases . This compound could be part of research aimed at discovering new chemotherapeutic agents.

properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-14(23-16(3)19-15(2)20-23)13-18(24)21-9-11-22(12-10-21)27(25,26)17-7-5-4-6-8-17/h4-8,14H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMBREJNNVDYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C(C)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butan-1-one

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